
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is an organotin compound that features a stannyl group attached to a but-2-enoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃)
Solvent: Tetrahydrofuran (THF) or toluene
Base: Triethylamine or cesium carbonate
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halides or pseudohalides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and esters.
科学研究应用
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate in chemical reactions involves the formation of a palladium-stannyl intermediate during the Stille coupling process. This intermediate facilitates the transfer of the organic group from the stannyl compound to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- Methyl 3-tributylstannylprop-2-enoate
- Ethyl 3-tributylstannylprop-2-enoate
- Butyl 3-tributylstannylprop-2-enoate
Uniqueness
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is unique due to the presence of both a stannyl group and an ester group, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
92511-62-1 |
|---|---|
分子式 |
C19H38O2Sn |
分子量 |
417.2 g/mol |
IUPAC 名称 |
ethyl 3-methyl-4-tributylstannylbut-2-enoate |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-9-7(8)5-6(2)3;3*1-3-4-2;/h5H,2,4H2,1,3H3;3*1,3-4H2,2H3; |
InChI 键 |
QGRXGIJPQOUSFE-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

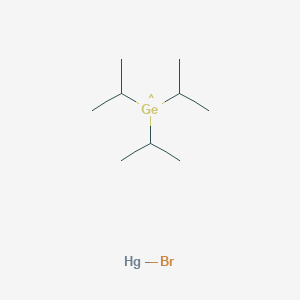
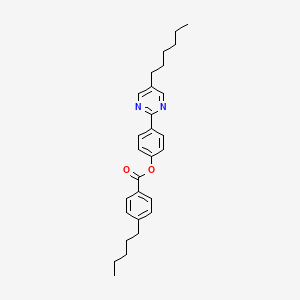
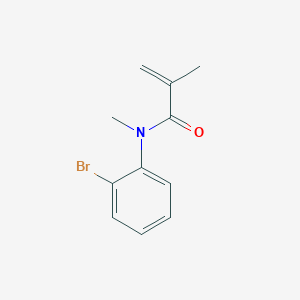


![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
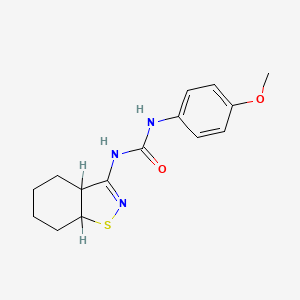
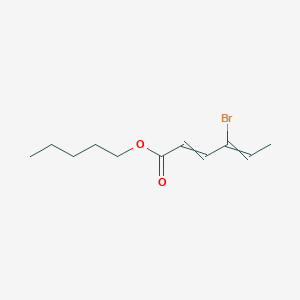

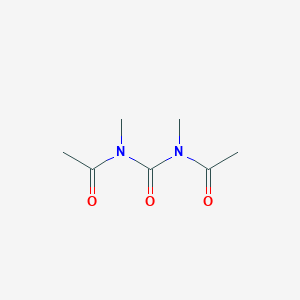
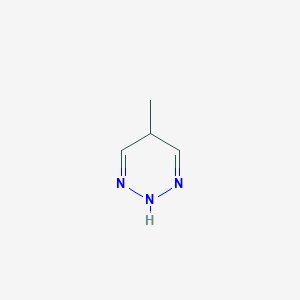
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
